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Compound of Interest

Compound Name: 2-Bromomesitylene

Cat. No.: B157001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Bromomesitylene (2-bromo-1,3,5-trimethylbenzene), a vital reagent in organic synthesis and

drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and application in complex synthetic pathways.

Spectroscopic Data Summary
The empirical and mass spectrometry data for 2-Bromomesitylene are summarized in the

tables below, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectroscopic Data of 2-
Bromomesitylene

Chemical Shift
(ppm)

Multiplicity Assignment Solvent

6.86 s Aromatic H CDCl₃

2.357 s para-CH₃ CDCl₃

2.218 s ortho-CH₃ CDCl₃
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Source: ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data of 2-
Bromomesitylene
A full, experimentally verified list of chemical shifts for the ¹³C NMR spectrum of 2-
Bromomesitylene is available in spectral databases such as SpectraBase. Due to the

molecule's symmetry, five distinct signals are expected in the ¹³C NMR spectrum: three for the

aromatic carbons (C-Br, C-CH₃, and C-H) and two for the methyl carbons (ortho and para).

Table 3: IR Absorption Data of 2-Bromomesitylene
The infrared spectrum of 2-Bromomesitylene exhibits characteristic absorption bands for

aromatic C-H, aliphatic C-H, and C-Br bonds. Specific peak wavenumbers are available in

comprehensive spectral libraries such as the Aldrich FT-IR Collection.[2] Key expected

absorption regions are:

Wavenumber Range (cm⁻¹) Bond Vibration

3100 - 3000 Aromatic C-H stretch

3000 - 2850 Aliphatic C-H stretch

1600 - 1450 Aromatic C=C stretch

700 - 500 C-Br stretch

Table 4: Mass Spectrometry Data of 2-Bromomesitylene
The mass spectrum of 2-Bromomesitylene is characterized by the presence of isotopic peaks

for the bromine atom (⁷⁹Br and ⁸¹Br). The key fragments observed under electron ionization

(EI) are listed below.
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m/z Relative Intensity Assignment

198, 200 51.1, 49.7 [M]⁺, [M+2]⁺ (Molecular ion)

119 100.0 [M - Br]⁺ (Base Peak)

117 16.6 [M - Br - H₂]⁺

103 11.3 [C₈H₇]⁺

91 23.4 [C₇H₇]⁺ (Tropylium ion)

Source: ChemicalBook, PubChem.[1][3]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for liquid samples like 2-Bromomesitylene. Instrument parameters should be optimized for the

specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-25 mg of 2-Bromomesitylene in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[4] For ¹³C NMR, a

higher concentration (50-100 mg) may be required for a good signal-to-noise ratio within a

reasonable acquisition time.[4]

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field

is "locked" onto the deuterium signal of the solvent. The sample is then "shimmed" to

optimize the homogeneity of the magnetic field.

Data Acquisition:

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters

include the spectral width, acquisition time, relaxation delay, and the number of scans.

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to

single lines for each unique carbon atom. A sufficient relaxation delay is crucial for

accurate integration, especially for quaternary carbons.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: As a liquid, 2-Bromomesitylene can be analyzed neat.

Transmission Mode: A thin film of the liquid is placed between two salt plates (e.g., NaCl or

KBr).

Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the ATR

crystal (e.g., diamond or germanium).[5][6]

Instrument Setup: A background spectrum of the empty sample compartment (or the clean

ATR crystal) is recorded. The spectral range is typically set to 4000-400 cm⁻¹.

Data Acquisition: The sample is placed in the instrument, and the spectrum is acquired.

Multiple scans are averaged to improve the signal-to-noise ratio. The final spectrum is

presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 2-Bromomesitylene in a volatile organic

solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10 µg/mL.[7]

The sample should be free of particulate matter.[8]

Instrument Setup:

Gas Chromatograph (GC): A capillary column (e.g., DB-5) is typically used. The oven

temperature program is set to separate the components of the sample based on their

boiling points and interactions with the stationary phase. The injector temperature is set to

ensure complete vaporization of the sample without degradation.

Mass Spectrometer (MS): The instrument is typically operated in electron ionization (EI)

mode at 70 eV. The mass analyzer is set to scan a relevant mass range (e.g., m/z 40-

300).

Data Acquisition: A small volume (typically 1 µL) of the prepared solution is injected into the

GC. As the separated components elute from the column, they enter the mass spectrometer,

where they are ionized, fragmented, and detected. The output consists of a chromatogram

(signal intensity vs. retention time) and a mass spectrum for each chromatographic peak.
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Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

process of interpreting the resulting data to elucidate the structure of a molecule like 2-
Bromomesitylene.
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Experimental Workflow for Spectroscopic Analysis
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Logical Flow of Spectroscopic Data Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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